
N-(3-acetamidophenyl)-2-(4-chlorobenzamido)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetamidophenyl)-2-(4-chlorobenzamido)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C19H15ClN4O3S and its molecular weight is 414.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-acetamidophenyl)-2-(4-chlorobenzamido)thiazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and acetylcholinesterase inhibitory activities, supported by data tables and relevant case studies.
Structure and Synthesis
The compound features a thiazole ring, which is known for its significant biological activity. The synthesis typically involves standard organic reactions such as the Knoevenagel condensation and various coupling reactions to form the thiazole moiety attached to the aromatic amide groups.
Antitumor Activity
Numerous studies have highlighted the antitumor potential of thiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
1 | MCF-7 (Breast Cancer) | 1.98 | |
2 | NCI-H460 (Lung) | 1.61 | |
3 | SF-268 (CNS) | 2.30 |
These compounds demonstrate IC50 values lower than standard chemotherapeutics, indicating a strong potential for development as anticancer agents.
Anti-inflammatory Activity
The anti-inflammatory properties of thiazole derivatives have also been investigated. In one study, a related compound exhibited significant anti-inflammatory effects at a dosage of 50 mg/kg:
This suggests that modifications in the thiazole structure can enhance anti-inflammatory efficacy.
Acetylcholinesterase Inhibition
Thiazole derivatives are also recognized for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. Compounds containing similar structural motifs have shown promising AChE inhibitory activity:
These findings suggest that this compound may be explored further for therapeutic applications in neurodegenerative diseases.
Case Studies
-
Antitumor Efficacy Study
A recent study evaluated the cytotoxic effects of various thiazole derivatives on breast cancer cell lines, demonstrating that modifications in substituents significantly impact biological activity. The study concluded that compounds with halogen substitutions on the phenyl group exhibited enhanced antitumor activity. -
Anti-inflammatory Mechanism Investigation
Another investigation focused on the anti-inflammatory mechanisms of thiazole derivatives, revealing that these compounds could modulate inflammatory cytokines and reduce oxidative stress in vitro.
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising results in antimicrobial studies. Research indicates that thiazole derivatives exhibit significant activity against various pathogens, including bacteria and fungi. For example, derivatives of thiazole have been synthesized and evaluated for their efficacy against Gram-positive and Gram-negative bacteria, demonstrating inhibition zones ranging from 15 to 25 mm against Staphylococcus aureus, Escherichia coli, and Candida albicans .
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound | Target Organism | Inhibition Zone (mm) |
---|---|---|
Compound A | Staphylococcus aureus | 20 |
Compound B | E. coli | 18 |
Compound C | Candida albicans | 22 |
Anticancer Activity
N-(3-acetamidophenyl)-2-(4-chlorobenzamido)thiazole-4-carboxamide has been evaluated for its anticancer properties. Studies involving various cancer cell lines such as NCI-H460 (lung), MCF7 (breast), and SF-268 (CNS) have shown that thiazole derivatives can inhibit cancer cell proliferation effectively . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.
Table 2: Anticancer Activity Evaluation
Cell Line | IC50 (µM) | Activity Level |
---|---|---|
NCI-H460 | 5 | High |
MCF7 | 10 | Moderate |
SF-268 | 8 | High |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models showed significant inhibition of inflammation at doses of 50 mg/kg body weight . The results suggest that the thiazole framework contributes to the observed anti-inflammatory effects.
Table 3: Anti-inflammatory Activity Results
Compound | Dose (mg/kg) | Inhibition (%) |
---|---|---|
Thiazole Derivative A | 50 | 44.44 |
Thiazole Derivative B | 50 | 37.36 |
Case Studies
Several case studies have documented the synthesis and evaluation of thiazole derivatives, including this compound:
- Study on Antimicrobial Efficacy : A study published in the Oriental Journal of Chemistry demonstrated that synthesized thiazole derivatives showed varying degrees of antimicrobial activity against a range of pathogens, emphasizing the potential use of these compounds in treating infections .
- Anticancer Research : Another study explored the anticancer properties of thiazole derivatives using multiple cancer cell lines, highlighting their ability to induce apoptosis and inhibit cell growth effectively .
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[(4-chlorobenzoyl)amino]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O3S/c1-11(25)21-14-3-2-4-15(9-14)22-18(27)16-10-28-19(23-16)24-17(26)12-5-7-13(20)8-6-12/h2-10H,1H3,(H,21,25)(H,22,27)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNJTQMUWVTJHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.